Schisantherin A

Vue d'ensemble

Description

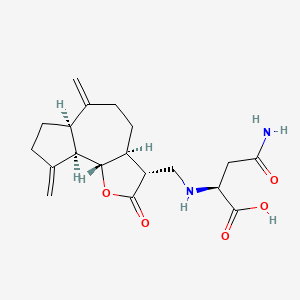

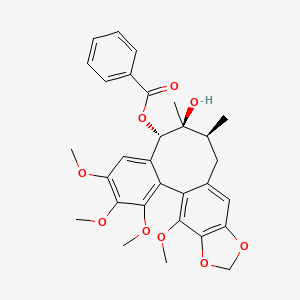

Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera . It has been used as an antitussive, tonic, and sedative agent under the name of Wuweizi in Chinese traditional medicine . It exhibits neuroprotective activity and could be a potential candidate for the treatment of neuron loss in neurodegenerative diseases including Parkinson’s disease .

Synthesis Analysis

To improve the poor water solubility of this compound, it has been formulated as nanocrystals . Research into this compound’s anticancer activity has placed a stronger emphasis on derivative synthesis .Molecular Structure Analysis

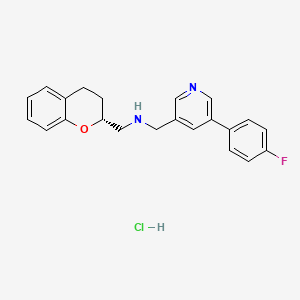

The molecular formula of this compound is C30H32O9 . The metabolites of this compound were identified using ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) .Chemical Reactions Analysis

This compound exhibits a wide array of effects within the central nervous system, cardiovascular system, renal system, and beyond, while also exhibiting actions in reducing allergic reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 536.57 . It is a white to off-white rectangular crystal . It is soluble in benzene, chloroform, acetone, methanol, and ethanol, but insoluble in petroleum ether and water .Applications De Recherche Scientifique

Phytochemical Analysis

- Regional Variation in Lignan Composition : Schisantherin A, found in Schisandrae Sphenantherae Fructus, shows significant regional variation in its lignan composition. This variation implies differing pharmacological properties and potential applications based on the region of origin (Yang et al., 2014).

Anti-Inflammatory Properties

- Inhibition of Inflammatory Pathways : this compound demonstrates anti-inflammatory properties by down-regulating NF-κB and MAPK signaling pathways in lipopolysaccharide-treated cells (Ci et al., 2010).

- Neuroinflammation Attenuation : It also attenuates neuroinflammation in activated microglia, potentially through ERK phosphorylation-mediated Nrf2 activation (Li et al., 2018).

Neuroprotective Effects

- Protection Against Dopaminergic Neuron Damage : this compound exhibits protective effects against dopaminergic neuron damage, potentially relevant for Parkinson's disease treatment (Zhang et al., 2015).

- Improvement in Learning and Memory : It improves learning and memory in animal models, indicating potential applications in cognitive disorders (Liu et al., 2018).

Antioxidant and Anti-Apoptotic Activities

- Antioxidant Activity : this compound's antioxidant properties contribute to its therapeutic potential in neurodegenerative diseases associated with oxidative stress (Li et al., 2014).

- Anti-Apoptotic in Cancer Cells : It induces apoptosis in human gastric cancer cells through ROS/JNK signaling pathway modulation (Wang et al., 2020).

Hepatoprotective Effects

- Liver Protection : this compound protects against liver ischemia-reperfusion injury, potentially through inhibition of the MAPK signaling pathway (Zheng et al., 2017).

Metabolic Effects

- Regulation of Glucose Metabolism : It inhibits cell proliferation by regulating the glucose metabolism pathway in hepatocellular carcinoma, suggesting potential anti-tumor effects (Feng et al., 2022).

Pharmacological Action Overview

- Diverse Pharmacological Effects : this compound has shown a wide range of pharmacological effects including anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective activities, mediated through various signaling pathways (Xiao et al., 2022).

Mécanisme D'action

Schisantherin A is a bioactive compound derived from the Schisandra genus, known for its diverse pharmacological effects . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets various cellular components and signaling pathways to exert its effects. It has been shown to interact with key proteins in the MAPK, PI3K/Akt, and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and inflammation, making them significant targets for this compound’s therapeutic effects .

Mode of Action

This compound interacts with its targets to induce a range of cellular changes. It triggers apoptosis, arrests the cell cycle, induces oxidative stress, modulates autophagy, and disrupts essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Furthermore, it has been shown to regulate the Nrf2/Keap1/ARE signaling pathway, which plays a critical role in cellular responses to oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the PI3K/Akt pathway and concurrently inhibits NOX2 expression . It also regulates the Nrf2/Keap1/ARE signaling pathway, which controls the expression of antioxidant proteins that protect against oxidative damage . Additionally, it operates through the regulation of inflammatory signaling pathways and mitigates the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which can limit its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours .

Result of Action

This compound’s interaction with its targets and pathways results in a variety of molecular and cellular effects. It has been shown to improve learning and memory abilities, exhibit anti-inflammatory properties, protect the liver, protect against ischemia-reperfusion (I/R) injury, suppress osteoclast formation, and have anti-Parkinson effects . It also downregulates the protein expression levels of Keap1, Bax, and cleaved caspase-3 and upregulates the protein expression levels of Nrf2, HO1, and Bcl2 in the hippocampus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a chronic fatigue mouse model, this compound was shown to improve learning and memory abilities, suggesting that the physiological state of the organism can impact the compound’s effectiveness .

Safety and Hazards

Orientations Futures

Future investigations into Schisantherin A should prioritize understanding the molecular mechanisms underlying its pharmacological effects and the identification of specific targets . It is an effective and safe hepatoprotective agent against high-fat diet-induced non-alcoholic fatty liver disease by partly ameliorating gut inflammation, restoring intestinal barrier function, and regulating intestinal microbiota composition .

Propriétés

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207261 | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58546-56-8 | |

| Record name | Schisantherin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)